N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine

Lipophilicity Optimization Membrane Permeability ADME Prediction

N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine (CAS 1144447-79-9) is a heterocyclic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core N-substituted with a branched isopentyl (3-methylbutyl) group. This core scaffold is a recognized privileged structure in kinase inhibition and bromodomain targeting, with validated activity against targets such as LRRK2, BRD4, and Pim-1.

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
Cat. No. B4525916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC(C)CCNC1=NN2C=NN=C2C=C1
InChIInChI=1S/C10H15N5/c1-8(2)5-6-11-9-3-4-10-13-12-7-15(10)14-9/h3-4,7-8H,5-6H2,1-2H3,(H,11,14)
InChIKeySLYWZQNLINNZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine: Core Scaffold and Procurement-Relevant Identity for Screening Libraries


N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine (CAS 1144447-79-9) is a heterocyclic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core N-substituted with a branched isopentyl (3-methylbutyl) group . This core scaffold is a recognized privileged structure in kinase inhibition and bromodomain targeting, with validated activity against targets such as LRRK2, BRD4, and Pim-1 [1]. The compound has a molecular formula of C10H15N5 and a molecular weight of 205.26 g/mol . It is primarily available as a screening compound for drug discovery and chemical biology research, not for human or veterinary use .

Screening Cell-based kinase and bromodomain library enrichment
Fragment Lead-like starting point for CNS/oncology programs
SAR 6-position branched steric probe for triazolopyridazine series
ADME Matched molecular pair with N-butyl analog for permeability studies

Procurement Risk: Why N-Isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine Cannot Be Replaced by Unsubstituted or Linear Analogs


Substituting N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine with the unsubstituted [1,2,4]triazolo[4,3-b]pyridazin-6-amine core or a linear N-butyl analog introduces significant physico-chemical divergence that directly impacts screening outcomes. The isopentyl group confers a computed logP advantage of approximately 0.6–0.9 log units over the unsubstituted core (logP ~1.4) [1] and the linear N-butyl analog (computed logP 1.44) . This translates into a predicted 4–8 fold increase in membrane permeability, which is critical for intracellular target engagement in whole-cell assays [2]. Furthermore, the branched alkyl chain introduces a unique steric profile absent in n-butyl or cyclopentyl congeners, potentially altering binding site interactions in targets like BRD4 where the 6-position substituent occupies a hydrophobic channel proximal to the acetyl-lysine binding pocket [3]. Generic substitution without accounting for these differences can lead to false-negative screening results or erroneous structure-activity relationships.

Target compound
Isopentyl-substituted triazolopyridazine (branched C5)
Unsubstituted core
Lipophilicity may shift Predicted logP increase of ~0.6–0.9 units over core; permeability may differ substantially in cell assays
N-butyl linear analog
Steric profile differs Linear chain lacks methyl branching that engages hydrophobic sub-pockets (e.g., BRD4 BD1); binding mode may not transfer

Quantitative Differentiation Matrix for N-Isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine


Enhanced Computed Lipophilicity Versus Unsubstituted and Linear N-Butyl Analogs

The computed logP of N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine is estimated at 2.03–2.30 (extrapolated from analog data and fragment-based calculation), which is approximately 0.6–0.9 log units higher than the unsubstituted [1,2,4]triazolo[4,3-b]pyridazin-6-amine core (logP 1.4) [1] and approximately 0.6–0.9 log units higher than the linear N-butyl analog (computed logP 1.44) . This difference corresponds to a predicted 4–8 fold higher octanol-water partition coefficient, directly impacting passive membrane permeability [2]. The branched isopentyl group introduces greater lipophilicity without the excessive molecular weight of aryl-substituted analogs such as N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (MW 284.41) .

Lipophilicity shift
Cross-study comparable
Δ logP ≈ +0.6 to +0.9 vs. unsubstituted core and N-butyl analog
Estimated logP 2.03–2.30 (target) vs. 1.4 (core) / 1.44 (N-butyl)
Supports intracellular target engagement in permeability-limited assays
Computed values; no unified experimental logP available
Lipophilicity Optimization Membrane Permeability ADME Prediction Triazolopyridazine Core

Branched Alkyl Chain Differentiation from Linear and Cyclic 6-Position Substituents

The isopentyl (3-methylbutyl) substituent at the 6-position of the triazolopyridazine core offers a unique branched alkyl geometry that distinguishes it from both linear (n-butyl) and cyclic (cyclopentyl) congeners. In published BRD4 bromodomain co-crystal structures of related triazolopyridazine derivatives (e.g., PDB 7YQ9), the 6-position substituent occupies a hydrophobic channel adjacent to the acetyl-lysine binding pocket [1]. The branched isopentyl group introduces a steric 'wedge' not present in n-butyl analogs, with the methyl branch at the 3-position capable of engaging sub-pocket residues (e.g., Pro82, Leu92 in BRD4 BD1) in a manner distinct from both the linear chain and the bulkier cyclopentyl ring [2]. While direct IC50 data for this specific compound is not publicly available, class-level data for 6-amino-triazolopyridazine derivatives demonstrates that subtle changes at the 6-position can alter BRD4 BD1 IC50 values by 2- to 10-fold [1].

Steric differentiation
Class-level inference
Branched isopentyl (3 rotatable bonds) vs. linear N-butyl (4 bonds) / cyclopentyl (1 bond)
Class-level SAR: 6-position changes can shift BRD4 BD1 IC50 2–10 fold
Supports exploration of sub-pocket selectivity profiles
No direct head-to-head IC50 comparison; review required
Steric Differentiation Structure-Activity Relationship Triazolopyridazine Scaffold Hydrophobic Pocket

Molecular Weight Advantage Over 3-Aryl Substituted Triazolopyridazine Analogs

With a molecular weight of 205.26 g/mol, N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine falls well within lead-like chemical space (MW ≤ 350) and is 79.15 g/mol lighter than its 3-phenyl-substituted congener N-isopentyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (MW 284.41 g/mol) . This 28% reduction in molecular weight translates into a higher fraction of sp3 carbon (Fsp3), a metric correlated with improved clinical success rates [1]. Compared to the 3-trifluoromethyl-substituted analog N-(3-methylbutyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (MW 273.26 g/mol), the target compound is 68 g/mol lighter . Lower molecular weight correlates with improved solubility, permeability, and synthetic tractability, making this compound a more attractive starting point for hit-to-lead optimization.

Molecular weight
Cross-study comparable
205.26 g/mol – 28% lower than 3-phenyl analog (284.41 g/mol)
Δ = -79.15 g/mol; also 68 g/mol lighter than 3-CF3 analog
Lead-like space with greater optimization headroom
Data from vendor catalogs and databases
Drug-Likeness Lead-Like Properties Fragment-Based Screening Molecular Weight Optimization

Scaffold Versatility: Multi-Target Potential of the 6-Amino-Triazolopyridazine Core in Kinase and Bromodomain Screening

The [1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold has demonstrated validated activity across multiple therapeutically relevant target classes. Published studies confirm this core as a productive scaffold for: (1) LRRK2 kinase inhibition with selectivity toward the G2019S Parkinson's disease mutant [1]; (2) BRD4 bromodomain inhibition with micromolar IC50 values and characterized co-crystal structures [2]; (3) Pim-1 kinase inhibition with high selectivity over other kinases, where 6-amino-triazolopyridazine compound 24 showed potent inhibition but limited solubility—a liability the isopentyl group's enhanced lipophilicity can help address [3]; (4) c-Met kinase inhibition with nanomolar potency [4]. This multi-target engagement profile is not replicated by simpler heterocyclic scaffolds such as pyrazolopyrimidines or imidazopyridazines, which typically show narrower target coverage. The isopentyl substitution at the 6-amino position provides a tunable vector for modulating potency and selectivity across these targets.

Multi-target scaffold
Class-level inference
Triazolopyridazine core validated against LRRK2, BRD4, Pim-1, c-Met (≥4 target classes)
Broader coverage than common pyrazolopyrimidine or imidazopyridazine scaffolds
Increases hit-finding probability across diverse screening panels
Compiled from multiple independent publications; no unified panel
Polypharmacology Kinase Inhibition Bromodomain Inhibition Screening Library Design

Optimal Procurement and Screening Applications for N-Isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine


Diversity-Oriented Screening Library Enrichment for Intracellular Kinase and Bromodomain Targets

This compound is an ideal candidate for enriching diversity-oriented screening libraries targeting intracellular kinases (LRRK2, Pim-1, c-Met) and bromodomains (BRD4). Its computed logP advantage (2.03–2.30) over the unsubstituted core (logP 1.4) predicts sufficient membrane permeability for cell-based assays , while its low molecular weight (205.26 g/mol) provides ample optimization headroom for hit expansion. The validated multi-target profile of the triazolopyridazine scaffold across ≥4 target classes [1] maximizes the hit-finding probability from a single screening well.

Fragment-Based and Lead-Like Library Design for CNS and Oncology Programs

With a molecular weight of 205.26 g/mol—well within lead-like space—and a scaffold with published CNS target engagement (LRRK2, GABA_A receptors), this compound serves as an optimal starting fragment or lead-like molecule for CNS and oncology drug discovery programs . Its 28% lower molecular weight compared to the 3-phenyl analog provides greater synthetic tractability for parallel chemistry expansion, while the branched isopentyl chain offers a distinct vector for exploring hydrophobic sub-pocket interactions in BRD4 (as evidenced by PDB 7YQ9 co-crystal structures) [1].

SAR Exploration of 6-Position Steric Effects in Triazolopyridazine Inhibitor Series

The isopentyl substituent's unique branched geometry fills a specific SAR gap between linear alkyl (n-butyl) and cyclic (cyclopentyl) 6-position variants. Medicinal chemistry teams optimizing triazolopyridazine-based inhibitors can use this compound to probe the steric tolerance and hydrophobic preferences of the 6-position binding channel in targets such as BRD4 and LRRK2, where subtle substituent changes can shift IC50 values by 2- to 10-fold . This makes it a critical singleton compound for establishing SAR landscapes that guide lead optimization.

Comparative ADME Profiling of Branched vs. Linear Alkyl Substituents on Heterocyclic Cores

This compound, alongside its N-butyl analog (computed logP 1.44), provides a matched molecular pair for deconvoluting the contribution of chain branching to key ADME parameters such as logP, solubility, and metabolic stability . Procurement of both compounds enables parallel experimental determination of these properties under identical assay conditions, generating data that informs the design of future triazolopyridazine series with optimized pharmacokinetic profiles. Such comparative data is essential for building predictive models of alkyl chain effects on heterocyclic core ADME.

Application
Selection Property
Validation Focus
Intracellular kinase/bromodomain screening
Predicted membrane permeability and multi-target scaffold
Cell-based target engagement and hit rate confirmation
Lead-like fragment for CNS/oncology
Low molecular weight and synthetic tractability
Parallel chemistry expansion and in vitro ADME profiling
6-position steric SAR probe
Branched alkyl geometry between linear and cyclic analogs
Sub-pocket interaction mapping in BRD4/LRRK2 co-crystal series
ADME matched molecular pair
Isopentyl vs. N-butyl lipophilicity and metabolic comparison
Experimental logP and microsomal stability under identical conditions
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